
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione is a complex organic compound with a molecular formula of C15H24N4O4. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the ethyl and methyl groups at specific positions. The final step involves the addition of the 5,6-dihydroxyhexyl side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process is scaled up from laboratory conditions, with careful control of reaction parameters such as temperature, pressure, and pH to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the hexyl side chain can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH), and may be catalyzed by transition metals like palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield hexanoic acid derivatives, while reduction can produce hexanol derivatives.
Wissenschaftliche Forschungsanwendungen
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism by which 3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(5,6-Dihydroxyhexyl)-3-methyl-1-propyl-purine-2,6-dione: This compound has a similar structure but with a propyl group instead of an ethyl group.
7-(5,6-Dihydroxyhexyl)-3-ethyl-1-pentyl-3,7-dihydro-1H-purine-2,6-dione: This compound has a pentyl group instead of a methyl group.
Uniqueness
3,7-Dihydro-7-(5,6-dihydroxyhexyl)-1-ethyl-3-methyl-1H-purine-2,6-dione is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
86257-12-7 |
|---|---|
Molekularformel |
C14H22N4O4 |
Molekulargewicht |
310.35 g/mol |
IUPAC-Name |
7-(5,6-dihydroxyhexyl)-1-ethyl-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C14H22N4O4/c1-3-18-13(21)11-12(16(2)14(18)22)15-9-17(11)7-5-4-6-10(20)8-19/h9-10,19-20H,3-8H2,1-2H3 |
InChI-Schlüssel |
QHEWLRHVSXNXLV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C2=C(N=CN2CCCCC(CO)O)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


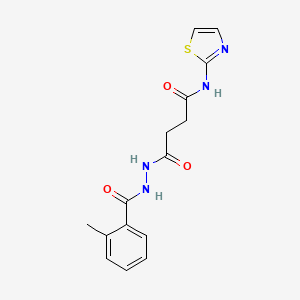
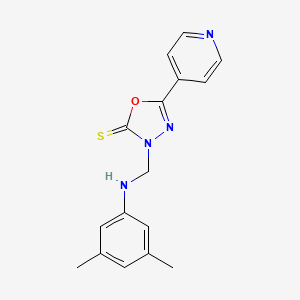
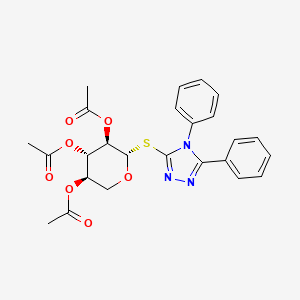
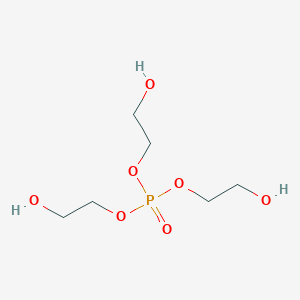


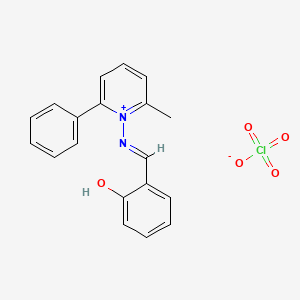
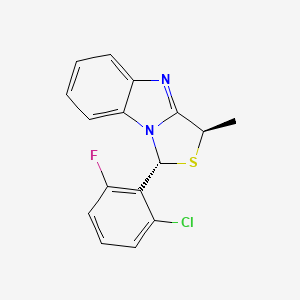
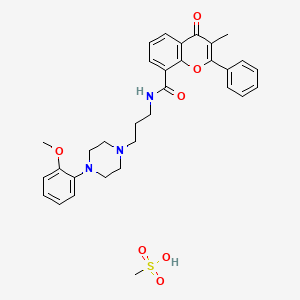

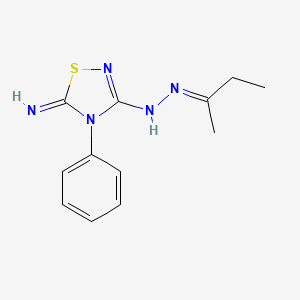
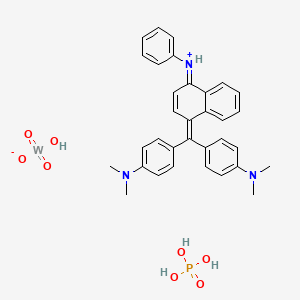

![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
